Product packaging for Dexmedetomidine-d3 L-Tartrate(Cat. No.:)

Dexmedetomidine-d3 L-Tartrate

Cat. No.: B1163189
M. Wt: 353.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Stable Isotope-Labeled Analogues in Pharmaceutical Research

Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in modern drug discovery and development. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk, making them safer for a wide range of studies, including those involving human subjects. metsol.com The key rationale for their use lies in their ability to act as tracers. Since they are chemically identical to their more abundant, naturally occurring counterparts, they participate in the same biochemical reactions and pathways. metsol.com However, their slightly higher mass allows them to be distinguished and quantified using mass spectrometry (MS). iris-biotech.de

This characteristic is particularly valuable in several areas of pharmaceutical research:

Internal Standards in Bioanalysis: Stable isotope-labeled versions of a drug are widely used as internal standards in quantitative bioanalysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnuvisan.com They are added to biological samples (e.g., plasma, urine) in a known amount before sample processing. Because the labeled and unlabeled compounds behave almost identically during extraction, ionization, and analysis, any sample loss or variability in instrument response affects both equally. nuvisan.com This allows for highly accurate and precise quantification of the unlabeled drug in the sample.

Metabolism Studies: Isotopic labeling helps to trace the metabolic fate of a drug within a biological system. symeres.commusechem.com By tracking the labeled atoms, researchers can identify and quantify various metabolites, providing a comprehensive understanding of how the drug is absorbed, distributed, metabolized, and excreted (ADME). musechem.comiris-biotech.de

Pharmacokinetic Studies: Deuterium labeling can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing the rate of metabolic reactions that involve breaking this bond. symeres.com This can lead to reduced clearance and a longer half-life of the drug, a property that can be intentionally exploited to improve a drug's pharmacokinetic profile. symeres.com

Overview of Dexmedetomidine's Preclinical Pharmacological Significance

Dexmedetomidine (B676) is a potent and highly selective α2-adrenergic receptor agonist, with a selectivity for α2 receptors over α1 receptors of 1620:1. medchemexpress.comnih.gov This high selectivity is significantly greater than that of clonidine, another α2-agonist. nih.gov Its pharmacological effects are primarily mediated through its action on these receptors in various parts of the body.

Sedation and Anxiolysis: Dexmedetomidine's sedative and anxiolytic effects are attributed to its action on α2-receptors in the locus coeruleus of the brainstem. nih.govfrontiersin.org This leads to a state of sedation that resembles natural sleep, from which individuals can be easily aroused. nih.govnih.gov

Analgesia: The compound also exhibits analgesic properties, which are thought to be mediated by α2-receptors in the spinal cord. fda.gov

Cardiovascular Effects: The cardiovascular effects of dexmedetomidine are complex. It can cause a transient increase in blood pressure upon initial administration due to activation of peripheral α2B-adrenoceptors, followed by a more sustained hypotension and bradycardia due to its central sympatholytic effects. nih.govnih.gov

Organ Protection: Preclinical studies have suggested that dexmedetomidine may have organ-protective effects, particularly in the context of inflammation and sepsis. frontiersin.orgdovepress.com It has been shown to reduce the expression of inflammatory mediators in animal models. frontiersin.orgresearchgate.net

Role of Dexmedetomidine-d3 L-Tartrate in Advancing Research Methodologies

This compound is specifically designed to be used as an internal standard for the quantification of dexmedetomidine in biological samples using GC- or LC-MS. caymanchem.com The three deuterium atoms on the ethyl group give it a molecular weight that is three units higher than the unlabeled compound, allowing it to be easily distinguished by a mass spectrometer. simsonpharma.comcdnisotopes.comlgcstandards.com

The use of this compound as an internal standard is crucial for obtaining accurate and reliable pharmacokinetic data for dexmedetomidine. This is particularly important given the high inter-individual variability observed in the pharmacokinetics of dexmedetomidine, especially in critically ill patient populations. nih.gov By enabling precise measurement of dexmedetomidine concentrations in plasma or other tissues, researchers can:

More accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of dexmedetomidine.

Investigate the influence of various factors, such as body size, hepatic impairment, and co-administered drugs, on the pharmacokinetics of dexmedetomidine. nih.govfda.gov

Develop and refine population pharmacokinetic models to better predict drug concentrations in different patient populations.

Conduct detailed studies on the relationship between dexmedetomidine dose, plasma concentration, and clinical effects. ekja.org

In essence, this compound is a vital analytical tool that underpins the rigorous scientific investigation of its parent compound, dexmedetomidine. It enhances the quality and reliability of research findings, ultimately contributing to a more complete understanding of the drug's behavior in the body.

Chemical and Physical Properties

PropertyValue
Chemical Name (S)-4-[1-(2,3-Dimethylphenyl)ethyl-2,2,2-d3]-1H-imidazole, (2R,3R)-2,3-dihydroxybutanedioate
Synonyms (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole [R-(R,R)]-2,3-Dihydroxybutanedioate; 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole L-Tartaric Acid
Molecular Formula C13H13D3N2 • C4H6O6
Molecular Weight 353.38 g/mol
Isotopic Enrichment ≥99% deuterated forms (d1-d3)
Chemical Purity ≥98%

Table data sourced from multiple chemical suppliers. caymanchem.comsimsonpharma.comcdnisotopes.comlgcstandards.com

Properties

Molecular Formula

C₁₇H₁₉D₃N₂O₆

Molecular Weight

353.38

Synonyms

(S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (2R,3R)-2,3-Dihydroxybutanedioate (1:1);  (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole [R-(R*,R*)]-2,3-Dihydroxybutanedioate (1:1)

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Strategies for Dexmedetomidine D3 L Tartrate

Approaches to Deuterium (B1214612) Incorporation in the Dexmedetomidine (B676) Core Structure

The synthesis of Dexmedetomidine-d3 involves the preparation of the racemic core structure, medetomidine (B1201911), followed by chiral resolution. The deuterium atoms are incorporated into the ethyl side chain of the imidazole (B134444) ring.

The common synthetic pathways for the core medetomidine structure provide logical points for the introduction of deuterium. One established method begins with a twofold Grignard reaction. researchgate.netresearchgate.net The synthesis typically involves:

Reaction of an imidazole-4-carboxylic acid ester with 2,3-dimethylphenylmagnesium bromide.

A subsequent Grignard reaction with a methylmagnesium halide to form a tertiary alcohol, 1-(2,3-dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol. biosynth.comchemicalbook.com

Dehydration of the alcohol followed by reduction of the resulting double bond to form racemic medetomidine. researchgate.netresearchgate.net

To produce the d3 analogue, this synthesis can be modified by using deuterated reagents at a key step. The formal name of the labeled compound, 5-[(1S)-1-(2,3-dimethylphenyl)ethyl-2,2,2-d3]-1H-imidazole, indicates that the three deuterium atoms are located on the terminal methyl group of the ethyl side chain.

The incorporation of the three deuterium atoms onto the terminal carbon of the ethyl group can be achieved through specific modifications of the established medetomidine synthesis.

Deuterated Grignard Reaction: A primary method involves the use of a deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD3MgBr), in the second Grignard reaction step. This reagent would add a -CD3 group to the ketone intermediate, resulting in a tertiary alcohol with a deuterated methyl group. Subsequent dehydration and reduction would yield medetomidine-d3.

Reductive Deuteration: An alternative strategy involves the synthesis of a precursor ketone, (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanone. A Wittig reaction could then be employed to introduce an ethylidene group, which is subsequently reduced. scispace.com Using a deuterium source such as deuterium gas (D2) with a palladium catalyst during the hydrogenation (reduction) step would introduce deuterium atoms across the double bond, although this may lead to a d2 or d5 product depending on the specific precursor. To achieve the specific d3 labeling on the terminal methyl group, a more targeted approach is necessary, making the use of a CD3-Grignard reagent a more direct route.

Following the synthesis of racemic medetomidine-d3, the desired (S)-enantiomer (dexmedetomidine-d3) is isolated.

Isotopic Purity Assessment and Characterization of Labeled Position

Ensuring high isotopic purity is critical for the function of Dexmedetomidine-d3 as an internal standard. The primary analytical technique for this assessment is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS). nih.govresearchgate.net

This method allows for the precise separation and quantification of the deuterated compound from its non-deuterated counterpart and other isotopologues (molecules with different numbers of deuterium atoms). researchgate.netnih.gov By analyzing the mass-to-charge ratio, researchers can determine the relative abundance of the d3-labeled compound compared to d0, d1, and d2 versions. researchgate.netnih.gov This characterization is crucial for accurate quantification in isotope dilution assays. nih.gov

Commercially available Dexmedetomidine-d3 L-Tartrate for research purposes typically meets stringent purity specifications.

ParameterSpecification
Isotopic Enrichment≥99 atom % D
Purity of Deuterated Forms (d1-d3)≥99%
Chemical Purity≥98%

Formation of the L-Tartrate Salt and its Implications for Research Material Stability and Purity

The synthesis of dexmedetomidine results in a racemic mixture of two enantiomers: (S)-medetomidine (dexmedetomidine) and (R)-medetomidine (levomedetomidine). Since the pharmacological activity resides in the (S)-enantiomer, a chiral resolution step is essential.

This separation is effectively achieved by forming a diastereomeric salt with an enantiomerically pure acid. google.comstuba.sk L-(+)-tartaric acid is commonly used as the resolving agent. stuba.sk The process involves:

Reacting racemic medetomidine-d3 with L-(+)-tartaric acid in a suitable solvent, such as ethanol.

The resulting this compound diastereomer has different physical properties, including solubility, compared to the levomedetomidine-d3 L-tartrate salt.

This difference allows for the selective crystallization of the desired this compound salt, which can then be isolated by filtration. stuba.sk This method is effective in producing dexmedetomidine with a high enantiomeric excess, often exceeding 99%. stuba.sk

The formation of the L-tartrate salt also enhances the stability and handling of the final compound. As a crystalline solid, the salt is generally more stable than the free base. Stability studies on dexmedetomidine solutions show that it remains stable for extended periods, particularly under refrigerated conditions. researchgate.netuspto.govnih.govresearchgate.netnih.gov For long-term storage as a research material, this compound is typically kept at -20°C to ensure its integrity over several years. nih.gov The pH of dexmedetomidine solutions tends to be slightly acidic and may decrease slightly over time, but the compound retains a high percentage of its initial concentration, confirming its chemical stability. nih.gov

Preclinical Pharmacological Characterization and Mechanistic Investigations Using Dexmedetomidine D3

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in characterizing the interaction of a ligand with its receptor. For Dexmedetomidine-d3 L-Tartrate, these assays are crucial for determining its binding affinity, selectivity, and functional efficacy at α2-adrenoceptors.

Alpha-2 Adrenoceptor Binding Affinity Determination (K_i, IC_50)

Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound, in this case, this compound, is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50 (Inhibitory Concentration 50). The dissociation constant (K_i) can then be calculated from the IC_50 value and represents the affinity of the compound for the receptor.

Interactive Data Table: Representative Alpha-2 Adrenoceptor Binding Affinity

CompoundRadioligandTissue SourceK_i (nM)IC_50 (nM)
Dexmedetomidine (B676)[3H]clonidineRat Cerebral Cortex1.08 medchemexpress.comVaries
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Receptor Subtype Selectivity Profiling

The α2-adrenoceptor exists as three main subtypes: α2A, α2B, and α2C. Dexmedetomidine is known to bind to all three subtypes litfl.com. The selectivity of a ligand for these subtypes can influence its pharmacological profile. For instance, the sedative effects of α2-agonists are primarily mediated by the α2A subtype in the locus coeruleus, while the initial transient hypertension observed with rapid intravenous administration is attributed to the stimulation of α2B receptors in vascular smooth muscle litfl.comnih.gov.

Dexmedetomidine exhibits a high selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity ratio of 1620:1 medchemexpress.com. This high selectivity contributes to its specific pharmacological effects with minimal α1-mediated side effects. It is anticipated that this compound would retain this high selectivity profile, as the deuterium (B1214612) substitution is unlikely to affect the structural determinants of receptor subtype interaction.

Assessment of Functional Agonism and Efficacy

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For this compound, these assays would confirm its role as an α2-adrenoceptor agonist and quantify its efficacy. As an agonist, dexmedetomidine activates the receptor, leading to a cascade of intracellular events that produce its characteristic sedative, analgesic, and sympatholytic effects nih.govdrugbank.com.

The functional agonism of dexmedetomidine is well-established. It inhibits the release of norepinephrine (B1679862) from presynaptic neurons by activating α2-adrenoceptors, thereby reducing sympathetic tone drugbank.com. This mechanism underlies many of its clinical effects. The deuterated form, this compound, is expected to exhibit the same functional agonism.

Investigation of Isotope Effects on Ligand-Receptor Interactions

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. In the context of ligand-receptor interactions, a KIE could potentially influence the rates of association and dissociation of the ligand from the receptor, or the conformational changes in the receptor upon binding.

However, significant isotope effects are more commonly observed when a carbon-hydrogen bond is broken during a rate-limiting step of a reaction nih.govnih.gov. In the case of receptor binding, the interaction is typically non-covalent. Therefore, it is generally expected that the isotope effect of deuteration on the binding affinity and intrinsic activity of this compound at the α2-adrenoceptor would be minimal. The primary rationale for deuteration in drug development is often to alter metabolic pathways, thereby improving pharmacokinetic properties, rather than to modify pharmacodynamic interactions at the receptor level medchemexpress.comnih.gov.

Ex Vivo Tissue Studies Utilizing Deuterated Analogues

Ex vivo studies, using isolated tissues or organs, can provide valuable insights into the physiological effects of a compound in a more integrated system than in vitro assays. For an α2-adrenoceptor agonist like this compound, ex vivo preparations could be used to study its effects on smooth muscle contraction, neurotransmitter release, or other physiological responses mediated by α2-adrenoceptors.

While specific ex vivo studies utilizing this compound were not identified in the search results, studies with the parent compound, dexmedetomidine, have demonstrated its effects in various ex vivo models. For example, the inhibitory effects of α2-agonists on gastrointestinal motility have been studied in preclinical models, and these findings have been correlated with effects observed in humans nih.gov. Such ex vivo systems could be employed to confirm that the functional activity of the deuterated analogue is comparable to that of dexmedetomidine.

Mechanistic Studies in In Vivo Preclinical Models

The use of deuterated compounds as internal standards in pharmacokinetic studies is a well-established practice. For instance, dexmedetomidine-d3 has been used for the quantification of dexmedetomidine in plasma samples using mass spectrometry, highlighting its utility in analytical methods d-nb.info. Mechanistic studies in preclinical models would aim to demonstrate that this compound produces the same profile of effects as dexmedetomidine. These effects are mediated by the activation of α2-adrenoceptors in the central nervous system and periphery, leading to sedation, analgesia, and a decrease in heart rate and blood pressure nih.gov.

Interactive Data Table: Summary of Expected In Vivo Effects

Pharmacological EffectMediating Receptor/LocationExpected Outcome with this compound
Sedationα2A-adrenoceptors in Locus CoeruleusDose-dependent sedation
Analgesiaα2-adrenoceptors in Spinal CordIncreased pain threshold
HypotensionCentral α2-adrenoceptorsDecrease in blood pressure
BradycardiaCentral α2-adrenoceptorsDecrease in heart rate

Neurochemical Modulation and Intracellular Signaling Pathway Analysis

Dexmedetomidine exerts its effects by acting as a potent and highly selective agonist for α2-adrenergic receptors, which are G-protein coupled receptors. nih.govtargetmol.com This interaction initiates a cascade of intracellular events that modulate neurochemical activity and various signaling pathways, contributing to its sedative, analgesic, and neuroprotective properties. frontiersin.orgnih.govnih.gov

The primary mechanism involves the activation of presynaptic α2-receptors in the central nervous system, which inhibits the release of norepinephrine, thus reducing sympathetic tone. frontiersin.org Beyond this, dexmedetomidine's binding to α2-receptors influences several key intracellular signaling pathways. A significant pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) system. Activation of the α2-receptor's associated G-protein (Gαi) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. frontiersin.org

Furthermore, research has identified that dexmedetomidine's neuroprotective effects are linked to its modulation of pathways involved in inflammation, apoptosis (programmed cell death), and oxidative stress. nih.govnih.gov Studies have shown that it can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Dexmedetomidine has also been found to interact with and inhibit Toll-like receptor 4 (TLR4), a key component of the innate immune response, which may contribute to its anti-inflammatory and neuroprotective actions. nih.gov Other implicated pro-survival signaling pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathways. researchgate.net

Signaling PathwayKey Molecules InvolvedObserved Effect of DexmedetomidineAssociated Pharmacological Outcome
Adenylyl Cyclase InhibitionGαi protein, Adenylyl Cyclase, cAMP, PKAInhibition of cAMP production and PKA activity. frontiersin.orgAnalgesia, Sedation
Neuroinflammation ModulationTLR4, NF-κB, TNF-α, IL-1β, IL-6Inhibition of TLR4 activation; attenuation of NF-κB phosphorylation and pro-inflammatory cytokine production. nih.govnih.govNeuroprotection, Anti-inflammatory effects
Pro-survival SignalingPI3K, Akt, GSK-3β, Nrf2Activation of PI3K/Akt pathway, leading to downstream activation of GSK-3β and Nrf2. researchgate.netAnti-apoptosis, Anti-ferroptosis, Cardioprotection
Apoptosis RegulationBcl-2 family proteinsIncreased concentration of anti-apoptotic proteins like Bcl-2. frontiersin.orgNeuroprotection

Methodologies for Receptor Occupancy Studies in Animal Models

Determining the extent, rate, and duration of drug binding to its target receptor is crucial for understanding its pharmacological profile. Receptor occupancy studies for dexmedetomidine in animal models employ a variety of methodologies to correlate receptor binding with physiological and behavioral effects. These studies are essential for elucidating the compound's mechanism of action and establishing its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Animal models, primarily rodents such as rats and mice, are extensively used in these investigations. nih.govnih.gov The methodologies range from direct binding assays to functional assessments that measure a physiological response downstream of receptor activation.

Functional Bioassays: These methods assess receptor occupancy indirectly by measuring a specific, dose-dependent physiological or behavioral outcome. For dexmedetomidine, a common assay in rats is the "loss of righting reflex," which serves as a quantifiable measure of its hypnotic effect. nih.gov The dose-dependent attenuation of this effect by specific α2-receptor antagonists further confirms the involvement of the target receptor. nih.gov

Direct Binding Studies: More advanced techniques can identify direct molecular interactions. For instance, the use of a photoactivatable form of medetomidine (B1201911) has been employed to delineate the specific binding sites of the drug on its target receptor, TLR4, providing definitive evidence of a direct interaction. nih.gov

Pharmacokinetic (PK) Modeling: In these studies, drug concentrations are measured in plasma or tissue over time and are correlated with the observed pharmacological effects. By developing multi-compartment PK models, researchers can predict plasma concentrations and infer the receptor occupancy required to achieve a desired clinical effect, such as adequate sedation. nih.gov

Autoradiography and In Vivo Imaging: While not detailed in the provided sources, standard methodologies for receptor occupancy also include ex vivo autoradiography, where tissue sections from drug-treated animals are incubated with a radiolabeled ligand to quantify receptor availability. In vivo imaging techniques like Positron Emission Tomography (PET) using a radiolabeled tracer can also be used to non-invasively measure receptor occupancy in the brains of living animals over time.

MethodologyAnimal ModelEndpoint MeasuredPurpose
Functional Bioassay (Loss of Righting Reflex)RatsPresence/absence of righting reflex; duration of sleep-time. nih.govTo quantify the hypnotic/sedative effect mediated by central α2-receptors.
Nociceptive Behavioral AssaysRatsResponse to painful stimuli (e.g., acid injection). frontiersin.orgTo assess peripheral analgesic effects and receptor involvement.
Direct Binding with Photoactivatable ProbesIn vitro / In vivo (Rats)Identification of specific amino acid binding sites on the receptor. nih.govTo confirm direct molecular interaction between the drug and its target protein.
Pharmacokinetic (PK) AnalysisInfants (Human - adapted from animal models)Plasma drug concentration over time. nih.govTo correlate drug concentration with sedative effect and predict target concentration for desired receptor occupancy.
Microglia Activation AssayRats (in vivo), Cell culture (in vitro)Markers of microglia activation. nih.govTo assess the in vivo effect on neuroinflammation downstream of receptor binding.

Metabolic Pathway Elucidation and Pharmacokinetic Methodologies with Deuterated Analogues

Utility of Stable Isotope Tracers in Drug Metabolism Research

Stable isotope tracers, particularly deuterium-labeled compounds, are instrumental in drug metabolism research for several reasons. researchgate.netnih.gov They provide a non-radioactive method for tracing the fate of a drug within a biological system. researchgate.net The primary advantage of using stable isotopes like deuterium (B1214612) (²H) is the kinetic isotope effect, where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down metabolic reactions at the site of deuteration. researchgate.netnih.gov This effect can lead to an altered pharmacokinetic profile, including a longer biological half-life and reduced clearance, which can be advantageous in drug development. researchgate.netnih.govresearchgate.net

Mass spectrometry is the principal analytical technique for detecting and quantifying stable isotope-labeled compounds and their metabolites. researchgate.netnih.gov The distinct mass difference between the deuterated and non-deuterated versions of a molecule allows for their simultaneous administration and independent measurement, a technique that helps to overcome inter-individual variability in pharmacokinetic studies. This co-administration, often referred to as a "cassette" dosing approach, improves the accuracy and reliability of experimental data. Furthermore, stable isotope labeling aids in the unambiguous identification of drug-related material in complex biological matrices, facilitating the elucidation of metabolic pathways. nih.gov

The application of deuterium in drug discovery has evolved from being solely a tool for mechanistic studies to a strategy for creating improved therapeutic agents. nih.gov By strategically placing deuterium at sites of metabolic vulnerability, it is possible to favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

Identification and Characterization of Dexmedetomidine-d3 Metabolites

The biotransformation of dexmedetomidine (B676) is extensive, with the majority of the drug being metabolized in the liver before excretion. nih.govderangedphysiology.com The use of Dexmedetomidine-d3 L-Tartrate allows for precise tracking and identification of its metabolic products through mass spectrometry-based techniques. nih.govnih.gov The deuterium label serves as a clear marker to differentiate drug-derived metabolites from endogenous compounds.

Enzymatic Pathways Involved in Dexmedetomidine Biotransformation

Dexmedetomidine undergoes biotransformation through several key enzymatic pathways. nih.govderangedphysiology.com A significant portion of its metabolism involves direct N-glucuronidation, a phase II conjugation reaction. nih.govresearchgate.net This process is primarily mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10. nih.govresearchgate.net

In addition to glucuronidation, dexmedetomidine is also metabolized through phase I oxidation reactions, predominantly hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The main CYP isozyme responsible for the hydroxylation of dexmedetomidine is CYP2A6. nih.govresearchgate.netdovepress.com The resulting hydroxylated metabolites can then undergo further conjugation reactions before being eliminated. longdom.org The metabolites of dexmedetomidine are considered to be pharmacologically inactive. derangedphysiology.comresearchgate.net

The major metabolic pathways of dexmedetomidine are summarized in the table below:

Metabolic Pathway Enzymes Involved Resulting Metabolites
N-GlucuronidationUGT1A4, UGT2B10N-glucuronide conjugates (e.g., DG1, DG2)
HydroxylationCYP2A6Hydroxylated metabolites

Species-Specific Metabolic Differences in Preclinical Models

Preclinical animal models are essential for studying the metabolism and pharmacokinetics of new drug candidates. However, species-specific differences in drug metabolism can impact the translation of these findings to humans. researchgate.net While the fundamental metabolic pathways of dexmedetomidine, such as glucuronidation and hydroxylation, are observed across species, the relative importance of each pathway and the specific enzymes involved can vary. dovepress.com

For instance, the expression and activity of CYP and UGT enzymes can differ significantly between humans and common preclinical species like rats and dogs. researchgate.net These differences can lead to variations in the rate of clearance and the profile of metabolites formed. researchgate.net Studies in beagles have shown that the pharmacokinetic parameters of dexmedetomidine are comparable to those in humans, supporting its use as a relevant preclinical model. researchgate.net However, it is crucial to characterize these species-specific metabolic profiles to accurately predict human pharmacokinetics and potential drug-drug interactions. researchgate.net Understanding these differences is critical for the extrapolation of preclinical data to clinical settings. researchgate.net

Principles of Preclinical Pharmacokinetic Modeling Using Deuterated Compounds

Preclinical pharmacokinetic (PK) modeling is a critical component of drug development, providing a quantitative framework to understand and predict the ADME properties of a new chemical entity. veteriankey.com The use of deuterated compounds like this compound in these studies offers distinct advantages in improving the precision and interpretation of PK data.

Application of Compartmental and Non-Compartmental Analysis

Two primary approaches are used in pharmacokinetic modeling: compartmental analysis and non-compartmental analysis (NCA). allucent.comhumapub.com

Compartmental analysis conceptualizes the body as a series of interconnected compartments (e.g., central, peripheral) and uses mathematical models to describe the movement of the drug between these compartments. allucent.comresearchgate.net This approach can provide detailed insights into the drug's distribution and elimination kinetics. gdddrjournal.com A two-compartment model has been successfully used to describe the pharmacokinetics of dexmedetomidine in beagles. researchgate.net

Non-compartmental analysis (NCA) , on the other hand, is a model-independent method that calculates key PK parameters directly from the plasma concentration-time data without assuming a specific compartmental model. allucent.comresearchgate.net NCA is often preferred for its simplicity and robustness, providing essential parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). gdddrjournal.com Both compartmental and non-compartmental methods have been applied to analyze the pharmacokinetics of dexmedetomidine. nih.govnih.gov

The use of deuterated compounds in conjunction with these modeling techniques allows for more accurate parameter estimation by enabling the simultaneous analysis of the labeled and unlabeled drug, thereby minimizing variability.

Pharmacokinetic Parameter Description Typical Analysis Method
Area Under the Curve (AUC) Represents the total drug exposure over time.Non-Compartmental Analysis
Clearance (CL) The volume of plasma cleared of the drug per unit time.Non-Compartmental & Compartmental
Volume of Distribution (Vd) The apparent volume into which a drug distributes in the body.Non-Compartmental & Compartmental
Half-life (t½) The time required for the drug concentration to decrease by half.Non-Compartmental Analysis

Methodologies for Absorption, Distribution, and Elimination Studies in Animal Models

Absorption, distribution, and elimination studies are fundamental to characterizing the pharmacokinetic profile of a drug. veteriankey.com In preclinical animal models, these studies often involve the administration of the drug followed by the collection of biological samples (e.g., blood, urine, feces, tissues) over time. researchgate.netmsdvetmanual.com

Absorption: The rate and extent of drug absorption are determined by analyzing plasma concentrations after extravascular administration (e.g., oral, intramuscular). veteriankey.com For dexmedetomidine, which is typically administered intravenously, studies have also explored other routes. nih.gov

Distribution: The distribution of a drug throughout the body is assessed by measuring its concentration in various tissues and fluids. msdvetmanual.com Dexmedetomidine is known to be highly protein-bound and distributes rapidly and widely throughout the body. nih.gov In preclinical studies, it has been shown to cross the blood-brain and placental barriers. nih.gov

Elimination: Elimination encompasses both metabolism and excretion. veteriankey.com For dexmedetomidine, elimination is primarily through hepatic metabolism, with the resulting inactive metabolites being excreted mainly in the urine (approximately 95%) and a smaller portion in the feces (around 4%). nih.gov Less than 1% of the drug is excreted unchanged. nih.gov Radiolabeled or stable isotope-labeled compounds are invaluable in these mass balance studies to ensure a complete accounting of all drug-related material. researchgate.net

Assessment of Isotope Effects on Metabolic Clearance and Excretion

The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in drug development for modifying pharmacokinetic properties. nih.gov The KIE arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond energy than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction when this bond cleavage is the rate-limiting step in a metabolic pathway. nih.govnih.gov For reactions mediated by Cytochrome P450 (CYP) enzymes, where the cleavage of a C-H bond is often a key step, the KIE can be substantial, with reaction rates for a C-H bond being 6 to 10 times faster than for a corresponding C-D bond. wikipedia.orgnih.gov

Dexmedetomidine undergoes extensive biotransformation in the liver prior to excretion. nih.govresearchgate.netrug.nl Its metabolism follows two primary routes: direct N-glucuronidation, which accounts for approximately 34% of its biotransformation, and oxidation mediated by CYP enzymes. nih.gov The main CYP isozyme involved is CYP2A6, which catalyzes the hydroxylation of the imidazole (B134444) ring. nih.gov The resulting inactive metabolites are predominantly excreted via the kidneys, with about 95% of the dose eliminated in urine. nih.govderangedphysiology.com

While specific data for Dexmedetomidine-d3 is not available, research on other deuterated compounds metabolized by CYP enzymes provides insight into the potential magnitude of these effects. For example, studies comparing deuterated and non-deuterated versions of other drugs have demonstrated significant alterations in metabolic clearance.

One such study on enzalutamide, which undergoes CYP-mediated N-demethylation, found that the intrinsic clearance of its deuterated analog (d3-ENT) was markedly lower in liver microsomes. nih.gov

Table 1: In Vitro Intrinsic Clearance (CLint) of Enzalutamide (ENT) vs. Deuterated Enzalutamide (d3-ENT) in Liver Microsomes nih.gov
SpeciesCompoundIntrinsic Clearance (CLint) (μL/min/mg)Kinetic Isotope Effect (KH/KD)
RatENT15.11.98
d3-ENT7.6
HumanENT10.73.69
d3-ENT2.9

Similarly, in vivo animal studies have shown that deuteration can lead to a substantial reduction in clearance and a corresponding increase in systemic exposure (AUC). A study comparing d9-methadone with standard methadone in mice revealed a dramatic decrease in metabolic clearance. nih.gov

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Methadone vs. d9-Methadone in Mice nih.gov
ParameterMethadoned9-MethadoneFold Change
Clearance (CL) (L/h/kg)4.7 ± 0.80.9 ± 0.35.2x Decrease
Area Under the Curve (AUC) (ng·h/mL)2113 ± 36012044 ± 20475.7x Increase
Maximum Concentration (Cmax) (ng/mL)312 ± 531373 ± 2334.4x Increase

Advanced Analytical Methodologies and Bioanalytical Applications of Dexmedetomidine D3 L Tartrate

Role of Dexmedetomidine-d3 L-Tartrate as a Stable Isotope Internal Standard

This compound is a deuterated form of Dexmedetomidine (B676) L-Tartrate, where three hydrogen atoms have been replaced with deuterium (B1214612). cdnisotopes.com This isotopic labeling makes it an ideal internal standard for the quantification of dexmedetomidine in various biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it is chemically identical to the analyte of interest but has a different mass. nih.gov This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled analyte. Because the SIL-IS and the analyte exhibit nearly identical physicochemical properties, the SIL-IS can effectively compensate for variations that may occur during sample preparation, chromatography, and ionization. nih.gov

In bioanalytical mass spectrometry, particularly when using electrospray ionization (ESI), the accuracy of quantification can be significantly compromised by "matrix effects." nih.govresearchgate.net These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.govresearchgate.net

This compound, when used as an internal standard, co-elutes with the native dexmedetomidine and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized. nih.gov This is because any change in signal intensity due to matrix interference will affect both the analyte and the internal standard proportionally. The use of a stable isotope-labeled internal standard is considered the most reliable method to correct for these unpredictable variations, especially when dealing with complex biological samples from different individuals, where matrix composition can vary significantly. nih.gov

The use of this compound as an internal standard is crucial for developing highly accurate and precise quantitative assays. nih.govnih.gov Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By compensating for procedural variations, such as incomplete extraction recovery or sample loss during handling, the SIL-IS ensures that the final calculated concentration is a true reflection of the initial amount in the sample. nih.gov

For instance, studies have shown that while methods using a non-isotope-labeled internal standard can show acceptable accuracy and precision in a consistent, pooled matrix, only a stable isotope-labeled standard can correct for inter-individual variability in recovery from patient samples. nih.gov Validated methods for dexmedetomidine quantification using its deuterated isotopologue consistently report high levels of accuracy and precision, typically with intra- and inter-day variations of less than 15%. elsevierpure.comnih.gov This level of reliability is essential for clinical applications like therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Compounds

While LC-MS/MS is more common for dexmedetomidine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like dexmedetomidine, a derivatization step is often required to increase their volatility and improve chromatographic behavior. nih.gov For example, a method for dexmedetomidine and its metabolites involved a two-step derivatization process to make the compounds suitable for GC-MS analysis. nih.gov

When using deuterated internal standards in GC-MS, it is important to consider the potential for chromatographic separation between the labeled and unlabeled compounds, known as the chromatographic isotope effect. nih.gov Deuterated compounds may elute slightly earlier or later than their non-deuterated analogs due to differences in intermolecular forces with the stationary phase. chromforum.org This separation is typically minimal but must be accounted for during method development to ensure accurate integration of both analyte and internal standard peaks. The use of deuterated compounds as internal standards remains a gold standard in GC-MS for achieving accurate quantification by correcting for variations in injection volume, derivatization efficiency, and ionization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Integrity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural elucidation of organic molecules, including complex pharmaceutical compounds like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For isotopically labeled compounds, NMR is also a primary method for verifying the position and extent of isotopic enrichment.

The structure of Dexmedetomidine consists of a substituted imidazole (B134444) ring linked to a dimethylphenyl group via an ethyl bridge. In this compound, three hydrogen atoms on the methyl group of the ethyl bridge are replaced with deuterium.

¹H NMR spectroscopy provides information on the chemical environment of protons. The position of a signal (chemical shift, δ) in the spectrum is indicative of the electronic environment of the proton. In the case of Dexmedetomidine, distinct signals would be expected for the aromatic protons, the protons of the imidazole ring, the methine proton of the ethyl bridge, and the methyl protons. The integration of these signals corresponds to the number of protons giving rise to each signal.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

Below are the predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated Dexmedetomidine structure, which serve as a basis for the analysis of the deuterated compound.

Table 1: Predicted ¹H NMR Chemical Shifts for Dexmedetomidine

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.8 - 7.2 Multiplet
Imidazole CH 6.9, 7.5 Singlet
Ethyl CH 4.1 Quartet
Ethyl CH₃ 1.5 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for Dexmedetomidine

Carbon Predicted Chemical Shift (ppm)
Aromatic C 125 - 138
Imidazole C 115 - 145
Ethyl CH 35
Ethyl CH₃ 19

Radioreceptor Assay Techniques for Ligand Quantification in Research

Radioreceptor assays (RRAs) are highly sensitive and specific methods used to quantify the concentration of a ligand, such as Dexmedetomidine, in biological samples. drugbank.com This technique is based on the principle of competitive binding, where the unlabeled ligand (Dexmedetomidine) in a sample competes with a known amount of a radiolabeled ligand for binding to a specific receptor. drugbank.com

The development of a radioreceptor assay for Dexmedetomidine involves several key components: a source of the target receptors (alpha-2 adrenoceptors), a suitable radioligand, and a method to separate the receptor-bound from the free radioligand. Membranes prepared from tissues rich in alpha-2 adrenoceptors, such as the rat cerebral cortex or calf retina, are commonly used as the receptor source. drugbank.commedchemexpress.com

A tritiated (³H) agonist, such as ³H-clonidine, is often employed as the radioligand. drugbank.commedchemexpress.com In the assay, a fixed amount of the receptor preparation and the radioligand are incubated with varying concentrations of unlabeled Dexmedetomidine (either as standards or in unknown samples). As the concentration of unlabeled Dexmedetomidine increases, it displaces more of the radioligand from the receptors. After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration, and the amount of radioactivity is measured.

The concentration of Dexmedetomidine in the unknown samples can then be determined by comparing the degree of radioligand displacement with a standard curve generated using known concentrations of unlabeled Dexmedetomidine. These assays have been shown to have a high sensitivity, with detection limits in the picogram per milliliter (pg/mL) range. drugbank.com

A study by Hakola et al. (1991) described the implementation of a radioreceptor assay for dexmedetomidine using membranes from rat cerebral cortex and ³H-clonidine as the radioligand. The assay demonstrated a detection limit of 50 pg/mL. drugbank.com Another study focused on determining dexmedetomidine concentrations in rat plasma using calf retina membranes as the receptor source and ³H-clonidine as the radioligand, achieving a coefficient of variation of 8% in the range of 23.7-592 pg for 0.2 mL of plasma. medchemexpress.com

Table 3: Summary of Research Findings on Radioreceptor Assays for Dexmedetomidine

Study Focus Receptor Source Radioligand Key Findings Citation
Assay Implementation Rat Cerebral Cortex ³H-clonidine Detection limit of 50 pg/mL. drugbank.com drugbank.com

Future Perspectives and Emerging Research Avenues in Dexmedetomidine D3 Research

Exploration of Deuterated Analogues in Systems Pharmacology Research

The use of deuterated analogues like Dexmedetomidine-d3 is becoming increasingly valuable in the field of systems pharmacology. By replacing specific hydrogen atoms with deuterium (B1214612), the metabolic stability of the drug can be enhanced, leading to a more predictable pharmacokinetic profile. pharmaffiliates.com This "deuterium switch" can result in a decreased rate of metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond and thus more difficult to break during enzymatic processes such as Phase 1 metabolism. nih.gov

This altered metabolic fate allows for a more controlled and sustained exposure of the drug in vivo, which is particularly advantageous for systems pharmacology studies that aim to understand the complex interactions between a drug and a biological system over time. The improved pharmacokinetic properties of deuterated compounds can lead to lower and/or less-frequent dosing, which can in turn improve the safety profile of the drug. nih.gov

Attribute Description Relevance to Systems Pharmacology
Enhanced Metabolic Stability The substitution of hydrogen with deuterium can slow down the metabolic breakdown of the drug. pharmaffiliates.comProvides a more stable and predictable drug concentration over time, allowing for a clearer assessment of its systemic effects.
Improved Pharmacokinetic Profile Deuterated compounds often exhibit a longer half-life and increased systemic exposure. nih.govbeilstein-journals.orgFacilitates the study of long-term drug effects and interactions within a biological system.
Reduced Metabolic Switching Deuteration can prevent the formation of alternative, potentially reactive metabolites. nih.govAllows for a more focused investigation of the primary drug's effects, minimizing confounding variables from its metabolites.

Advancements in High-Resolution Mass Spectrometry for Comprehensive Metabolic Profiling

High-resolution mass spectrometry (HRMS) has emerged as a cornerstone technology in the field of metabolomics, providing unparalleled sensitivity and accuracy for the identification and quantification of small molecules within a biological system. longdom.orgthermofisher.com When applied to the study of deuterated compounds like Dexmedetomidine-d3, HRMS offers a powerful platform for comprehensive metabolic profiling.

The ability of HRMS to resolve analytes at the 1–3 ppm level is crucial for distinguishing between the deuterated drug and its non-deuterated counterparts, as well as their respective metabolites. thermofisher.com This high level of mass accuracy is particularly important in fingerprinting studies, where subtle differences in mass can reveal the presence of previously unknown metabolites. The use of various ion source and fragmentation techniques in HRMS allows for a flexible approach to metabolomics experiments, enabling researchers to tailor their methods to the specific properties of the compound being studied. thermofisher.com

The integration of HRMS with separation techniques such as liquid chromatography (LC-MS) and gas chromatography (GC-MS) further enhances its capabilities for metabolic profiling. nih.govnih.gov These hyphenated techniques can overcome issues related to sample complexity, allowing for the separation and identification of a wide range of metabolites in complex biological matrices. thermofisher.com

HRMS Technique Advantages for Deuterated Compound Analysis Application in Metabolic Profiling
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Offers the highest mass resolution and accuracy, enabling the precise identification of isotopic signatures. thermofisher.comIdeal for untargeted metabolomics studies to identify novel metabolites of Dexmedetomidine-d3.
Orbitrap-based Mass Spectrometry Provides high resolution and fast acquisition rates, making it suitable for high-throughput analysis. thermofisher.comWell-suited for both targeted and untargeted metabolomics, allowing for the quantification of known metabolites and the discovery of new ones.
Hybrid Mass Spectrometers (e.g., Quadrupole-Orbitrap) Combines the benefits of different mass analyzers to provide enhanced sensitivity and specificity. longdom.orgEnables detailed structural elucidation of metabolites through stepwise fragmentation experiments.

Integration of Computational Chemistry and Isotopic Labeling in Rational Drug Design

The synergy between computational chemistry and isotopic labeling represents a powerful strategy in the field of rational drug design. openmedicinalchemistryjournal.comnih.gov Computational methods, such as molecular docking and de novo design, can be used to predict the binding mode and affinity of a drug candidate to its molecular target. openmedicinalchemistryjournal.comnih.gov By integrating isotopic labeling into this process, researchers can gain a deeper understanding of the drug's metabolic fate and use this information to design more effective and safer therapeutics.

Isotopic labeling with deuterium, as in the case of Dexmedetomidine-d3, can be used to strategically modify the metabolic "soft spots" of a drug molecule—those sites most susceptible to enzymatic degradation. alfa-chemistry.com Computational tools can help identify these metabolic hotspots, allowing for a more targeted approach to deuteration. alfa-chemistry.com This iterative process of computational modeling and experimental validation can significantly accelerate the drug discovery process, leading to the development of new chemical entities with improved pharmacokinetic properties. alfa-chemistry.com

The use of deuterated compounds in conjunction with computational modeling also allows for a more detailed investigation of the kinetic isotope effect, where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction. beilstein-journals.org This information can be used to fine-tune the metabolic profile of a drug, leading to a more desirable therapeutic outcome.

Computational Method Application in Deuterated Drug Design Expected Outcome
Molecular Docking Predicts the binding orientation of Dexmedetomidine-d3 to its receptor, taking into account the presence of deuterium. openmedicinalchemistryjournal.comA more accurate understanding of the drug-receptor interaction and the potential impact of deuteration on binding affinity.
De Novo Design Designs new drug candidates from scratch, incorporating deuterium at specific sites to enhance metabolic stability. nih.govalfa-chemistry.comThe creation of novel deuterated compounds with optimized pharmacokinetic and pharmacodynamic properties.
Virtual Screening Screens large libraries of compounds to identify those with similar structural properties to Dexmedetomidine-d3. openmedicinalchemistryjournal.comnih.govThe discovery of new drug leads that can be further optimized through deuteration.

Development of Novel Research Probes and Pharmacological Tools Based on Dexmedetomidine-d3

The unique properties of Dexmedetomidine-d3 make it an excellent candidate for the development of novel research probes and pharmacological tools. The isotopic label provides a "silent" tag that does not significantly alter the chemical properties of the molecule, allowing it to be used as a tracer in various biological assays. musechem.com

Furthermore, Dexmedetomidine-d3 can be used as an internal standard in quantitative bioanalysis. pharmaffiliates.com Its similar chemical and physical properties to the non-deuterated drug, combined with its distinct mass, make it an ideal tool for accurately quantifying the concentration of dexmedetomidine (B676) in biological samples. This is particularly important in clinical research, where precise measurements of drug levels are essential for establishing dose-response relationships and for monitoring patient compliance.

Application Description Advantage of Using Dexmedetomidine-d3
Metabolic Tracer Used to follow the metabolic pathways of dexmedetomidine in biological systems. musechem.comThe deuterium label allows for easy detection and differentiation from the endogenous, non-labeled compound.
Internal Standard Serves as a reference compound in quantitative mass spectrometry-based assays. pharmaffiliates.comIts similar behavior to the analyte of interest during sample preparation and analysis ensures high accuracy and precision.
Pharmacokinetic Studies Enables the detailed investigation of the absorption, distribution, metabolism, and excretion of dexmedetomidine. musechem.comThe enhanced stability of the deuterated compound can provide a clearer picture of its long-term fate in the body.

Q & A

Basic Research Questions

Q. What are the critical considerations in synthesizing Dexmedetomidine-d3 L-Tartrate to ensure isotopic purity?

  • Methodological Answer : Synthesis requires meticulous control of deuterium incorporation at specified positions. Key steps include:

  • Using deuterated precursors (e.g., deuterium oxide or deuterated solvents) under inert atmospheres to minimize isotopic exchange .
  • Validating isotopic purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), ensuring >98% deuterium enrichment at targeted positions .
  • Purification via recrystallization or preparative HPLC to remove non-deuterated byproducts, with documentation of solvent ratios and temperature gradients .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological samples?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ion transitions (e.g., m/z 237.1 → 180.0 for Dexmedetomidine-d3) with stable isotope-labeled internal standards to correct for matrix effects .
  • Validation Parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>85%) per ICH guidelines .
  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from plasma or tissue homogenates .

Q. How should researchers approach literature reviews to identify gaps in this compound's metabolic pathways?

  • Methodological Answer :

  • Conduct systematic searches in PubMed and SciFinder using keywords like "dexmedetomidine metabolism," "deuterated analogs," and "cytochrome P450 isoforms."
  • Prioritize studies reporting in vitro hepatic microsomal assays and in vivo pharmacokinetic data, noting discrepancies in metabolite profiles (e.g., glucuronidation vs. oxidative pathways) .
  • Use citation-tracking tools (e.g., Web of Science) to identify seminal works and recent advancements (post-2020) .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in this compound's pharmacokinetic data across biological matrices?

  • Methodological Answer :

  • Controlled Crossover Studies : Administer the compound to the same cohort under standardized conditions (fasting, hydration) to minimize inter-individual variability .
  • Multi-Matrix Analysis : Compare plasma, cerebrospinal fluid, and tissue concentrations using compartmental modeling (e.g., NONMEM) to identify distribution anomalies .
  • Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s d to quantify effect sizes of observed discrepancies, with sensitivity analyses for outliers .

Q. What methodological challenges arise when correlating in vitro receptor binding data with in vivo pharmacological effects?

  • Methodological Answer :

  • Receptor Assay Limitations : Address differences in binding affinity (e.g., α2-adrenoceptor vs. imidazoline receptors) by normalizing data to receptor density (Bmax) and dissociation constants (Kd) .
  • Translational Models : Use transgenic animal models or humanized cell lines to bridge in vitro EC50 values with in vivo sedation thresholds .
  • Pharmacodynamic Modeling : Integrate time-concentration-effect relationships using Hill equations to predict clinical efficacy .

Q. What strategies minimize batch-to-batch variability during large-scale synthesis for longitudinal studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track deuterium incorporation and intermediate purity .
  • Quality Control (QC) Protocols : Require 3-batch validation with acceptance criteria for isotopic purity (>98%), residual solvents (<500 ppm), and chiral integrity (HPLC chiral column assays) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to ensure shelf-life consistency .

Data Analysis & Reporting

Q. How should researchers handle contradictory data in dose-response studies of this compound?

  • Methodological Answer :

  • Meta-Analysis Frameworks : Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) and identify confounding variables (e.g., species differences) .
  • Mechanistic Justification : Explore alternative pathways (e.g., allosteric modulation) to explain outliers, validated via siRNA knockdown or knockout models .
  • Transparent Reporting : Document all raw data, preprocessing steps, and exclusion criteria in supplementary materials to enable reproducibility .

Q. What statistical methods are appropriate for analyzing time-dependent pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • Nonlinear Mixed-Effects Modeling : Use Monolix or Phoenix NLME to estimate population parameters (e.g., EC50, Emax) while accounting for inter-individual variability .
  • Bayesian Hierarchical Models : Incorporate prior data from non-deuterated dexmedetomidine to refine posterior distributions for deuterated analogs .
  • Goodness-of-Fit Tests : Apply visual predictive checks (VPCs) and normalized prediction distribution errors (NPDEs) to validate model robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.